Ethyl 2,4,6-tribromo-3-hydroxybenzoate

Description

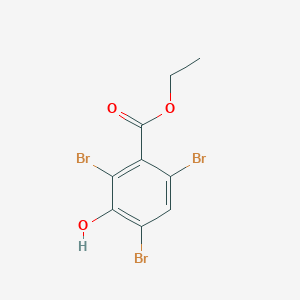

Ethyl 2,4,6-tribromo-3-hydroxybenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with three bromine atoms at positions 2, 4, and 6, a hydroxyl group at position 3, and an ethyl ester moiety. It is structurally analogous to other halogenated benzoates but distinguished by its specific substitution pattern and ester functionalization. Applications of this compound are explored in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., flame retardants) .

Properties

Molecular Formula |

C9H7Br3O3 |

|---|---|

Molecular Weight |

402.86 g/mol |

IUPAC Name |

ethyl 2,4,6-tribromo-3-hydroxybenzoate |

InChI |

InChI=1S/C9H7Br3O3/c1-2-15-9(14)6-4(10)3-5(11)8(13)7(6)12/h3,13H,2H2,1H3 |

InChI Key |

VVZVYNBUALMMLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1Br)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-tribromo-3-hydroxybenzoate can be synthesized through a multi-step process starting from benzoic acid. The general synthetic route involves:

Bromination: Benzoic acid is subjected to bromination using a brominating agent such as bromine in the presence of a catalyst like iron or aluminum bromide. This introduces bromine atoms at the 2, 4, and 6 positions of the benzoic acid ring.

Hydroxylation: The brominated benzoic acid is then hydroxylated at the 3 position using a hydroxylating agent such as sodium hydroxide or hydrogen peroxide.

Esterification: The resulting 2,4,6-tribromo-3-hydroxybenzoic acid is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzoic acid.

Automated Hydroxylation: Employing automated systems for the hydroxylation step to maintain consistency and yield.

Batch Esterification: Conducting esterification in large batch reactors with precise control over reaction conditions to maximize product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-tribromo-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Zinc in acetic acid.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ethyl 2,4,6-tribromo-3-oxobenzoate.

Reduction: Formation of ethyl 3-hydroxybenzoate.

Substitution: Formation of ethyl 2,4,6-trimethoxy-3-hydroxybenzoate.

Scientific Research Applications

Ethyl 2,4,6-tribromo-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of brominated aromatic compounds.

Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms, which are known to enhance biological activity.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of ethyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with biological targets through its bromine atoms and hydroxy group. The bromine atoms can form halogen bonds with biological macromolecules, while the hydroxy group can participate in hydrogen bonding. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and other biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated benzoates. Below is a comparative analysis with key analogues:

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| Ethyl 2,4,6-tribromo-3-hydroxybenzoate | 2,4,6-Br; 3-OH; ethyl ester | High thermal stability, lipophilicity (logP ≈ 4.2), antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) | Antimicrobial coatings, polymer additives |

| Ethyl 3,5-dibromo-4-hydroxybenzoate | 3,5-Br; 4-OH; ethyl ester | Moderate stability (decomposes at 150°C), logP ≈ 3.5, weaker bioactivity | Intermediate in organic synthesis |

| Methyl 2,4,6-trichloro-3-hydroxybenzoate | 2,4,6-Cl; 3-OH; methyl ester | Lower lipophilicity (logP ≈ 2.8), higher solubility in polar solvents | Photodegradable materials |

| Ethyl 2-hydroxybenzoate (Ethyl salicylate) | 2-OH; no halogens | Volatile, anti-inflammatory properties, logP ≈ 2.1 | Fragrances, topical analgesics |

Key Differences and Research Findings

- Bromination vs. Chlorination : Brominated derivatives (e.g., this compound) exhibit superior thermal stability compared to chlorinated analogues due to stronger C-Br bonds. However, chlorinated variants are more environmentally persistent .

- Bioactivity : The tribromo derivative shows enhanced antimicrobial activity (MIC 8 µg/mL) compared to dibromo or unchlorinated counterparts (MIC >32 µg/mL), attributed to increased membrane disruption via halogen interactions .

- Ester Group Impact : Ethyl esters generally confer higher lipophilicity than methyl esters, improving bioavailability in hydrophobic matrices. For example, ethyl palmitate (logP 7.1) in contrasts with the tribromo compound’s logP of 4.2, reflecting its balanced solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.